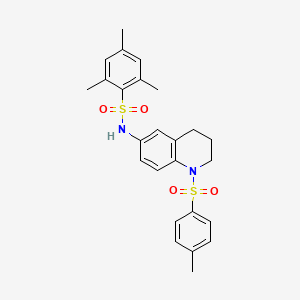
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Mechanism of Action
Target of Action
The primary targets of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide are yet to be fully identified. Based on the structure and functional groups present in the compound, it is likely to interact with proteins or enzymes that have affinity for sulfonyl and piperazine groups .
Mode of Action
The exact mode of action of This compound The compound may interact with its targets through the formation of hydrogen bonds or hydrophobic interactions, facilitated by its sulfonyl and piperazine groups .
Biochemical Pathways
The biochemical pathways affected by This compound Given the presence of a piperazine group, it is possible that the compound may influence pathways involving neurotransmitter receptors or ion channels .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The presence of a sulfonyl group may enhance the compound’s water solubility, potentially influencing its absorption and distribution .
Result of Action
The molecular and cellular effects of This compound The compound’s interactions with its targets could lead to changes in cellular signaling, enzyme activity, or ion channel function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of This compound . For instance, the compound’s solubility and stability could be affected by the pH of the environment .
Advantages and Limitations for Lab Experiments
One major advantage of using FPEE in lab experiments is its high affinity for several different receptors in the brain. This makes it a valuable tool for studying the effects of neurotransmitters on various physiological processes. However, one limitation of using FPEE is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving FPEE. One area of interest is the development of more selective and potent derivatives of FPEE, which could help to minimize off-target effects and improve the specificity of experimental results. Another area of interest is the use of FPEE in the study of various neurological and psychiatric disorders, such as depression and anxiety, where it could help to shed light on the underlying mechanisms of these conditions. Overall, FPEE is a valuable tool for scientific research, with a wide range of potential applications in various fields.
Synthesis Methods
FPEE can be synthesized through a multi-step process involving the reaction of several different chemical compounds. One common method involves the reaction of 4-(2-fluorophenyl)piperazine with ethanesulfonyl chloride in the presence of a base, followed by the addition of a sulfonamide group through the reaction of the resulting intermediate with an amine. The final product is purified through various techniques, such as column chromatography, to obtain a highly pure form of FPEE.
Scientific Research Applications
FPEE has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a high affinity for several different receptors in the brain, including serotonin, dopamine, and adrenergic receptors. This makes FPEE a valuable tool for studying the effects of these neurotransmitters on various physiological processes.
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN3O4S2/c1-2-23(19,20)16-7-12-24(21,22)18-10-8-17(9-11-18)14-6-4-3-5-13(14)15/h3-6,16H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQCDDOUQMFYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/no-structure.png)
![4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2618950.png)
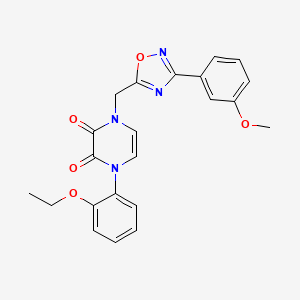

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)
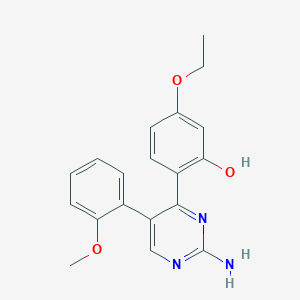
![Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2618957.png)
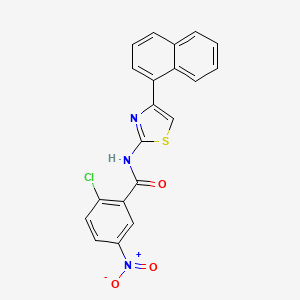
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B2618961.png)

![(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2618963.png)
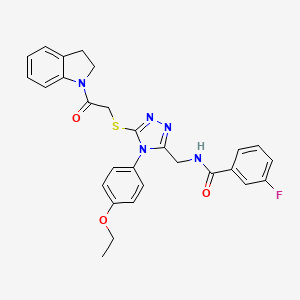
![[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2618966.png)
